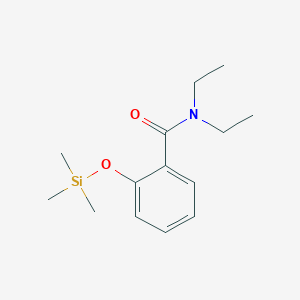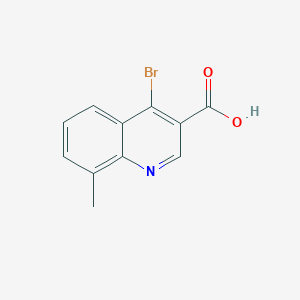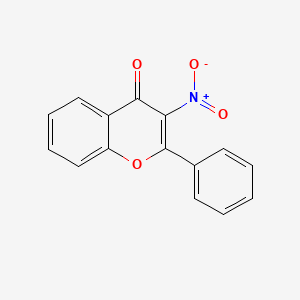![molecular formula C18H12N2O B11849781 4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile](/img/structure/B11849781.png)
4-[(2-Hydroxynaphthalen-1-yl)methylideneamino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Hidroxinaftalen-1-il)metilidenamino]benzonitrilo es un compuesto orgánico que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[(2-Hidroxinaftalen-1-il)metilidenamino]benzonitrilo generalmente implica la reacción de condensación entre 2-hidroxinaftalenaldehído y 4-aminobenzonitrilo. La reacción se lleva a cabo generalmente en un disolvente de etanol bajo condiciones de reflujo. La mezcla se agita a temperaturas elevadas, a menudo alrededor de 100 °C, durante varias horas para garantizar una reacción completa. El producto se aísla entonces por filtración y se purifica por recristalización a partir de disolventes adecuados como el diclorometano .
Métodos de Producción Industrial
Aunque los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría la ampliación de la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener mayores rendimientos y pureza, así como la implementación de procesos de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[(2-Hidroxinaftalen-1-il)metilidenamino]benzonitrilo puede sufrir diversas reacciones químicas, entre las que se incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar las quinonas correspondientes.
Reducción: El grupo imina puede reducirse para formar aminas secundarias.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrófila suelen utilizar reactivos como el bromo (Br₂) o el ácido nítrico (HNO₃).
Productos Principales
Oxidación: Quinonas y compuestos relacionados.
Reducción: Aminas secundarias.
Sustitución: Derivados halogenados o nitrados del compuesto original.
Aplicaciones Científicas De Investigación
4-[(2-Hidroxinaftalen-1-il)metilidenamino]benzonitrilo tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4-[(2-Hidroxinaftalen-1-il)metilidenamino]benzonitrilo implica su interacción con dianas moleculares a través de sus grupos funcionales. Los grupos hidroxilo e imina pueden formar enlaces de hidrógeno y coordinarse con iones metálicos, facilitando diversos procesos biológicos y químicos. La capacidad del compuesto para quelatar iones metálicos lo hace efectivo en la inhibición de la actividad de las metaloenzimas y la disrupción de las paredes celulares microbianas .
Comparación Con Compuestos Similares
Compuestos Similares
4-{(E)-[(2-Hidroxinaftalen-1-il)metilideno]amino}-1,5-dimetil-2-fenil-2,3-dihidro-1H-pirazol-3-ona: Este compuesto comparte una estructura similar, pero incluye una porción de pirazolona, lo que le confiere diferentes propiedades farmacológicas.
N2,N6-bis(2-(2-hidroxinaftalen-1-il)fenil)piridina-2,6-dicarboxamida: Otra base de Schiff con grupos funcionales similares, pero diferentes aplicaciones en fluorescencia y detección de iones metálicos.
Singularidad
4-[(2-Hidroxinaftalen-1-il)metilidenamino]benzonitrilo es único debido a su combinación específica de un anillo de naftaleno y un grupo de benzonitrilo, que le proporciona propiedades electrónicas y estéricas distintas. Esta singularidad lo hace particularmente efectivo en la formación de complejos metálicos estables y la presentación de una fuerte actividad antimicrobiana .
Propiedades
Fórmula molecular |
C18H12N2O |
|---|---|
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C18H12N2O/c19-11-13-5-8-15(9-6-13)20-12-17-16-4-2-1-3-14(16)7-10-18(17)21/h1-10,12,21H |
Clave InChI |
CRSJDEBLYKFEPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)



![8-((3,5-Dimethylisoxazol-4-yl)methyl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11849723.png)
![tert-Butyl 1,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11849735.png)



![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11849769.png)
![Ethyl 4-chloropyrrolo[1,2-A]quinoxaline-6-carboxylate](/img/structure/B11849784.png)

